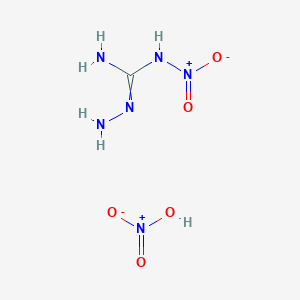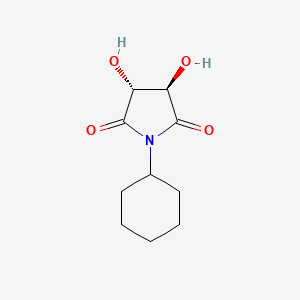
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with cyclohexyl and hydroxyl groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, where ketenes react with imines to form β-lactams . This method is advantageous due to its enantioselectivity and efficiency. The reaction typically requires a tertiary base and can be conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available reagents and catalysts, along with advanced purification techniques, allows for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione stands out due to its unique combination of a cyclohexyl group and hydroxylated pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in stereoselective synthesis and drug development .
Propiedades
Número CAS |
208922-82-1 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h6-8,12-13H,1-5H2/t7-,8-/m1/s1 |
Clave InChI |
AVZHVTOLSZNEPA-HTQZYQBOSA-N |
SMILES isomérico |
C1CCC(CC1)N2C(=O)[C@@H]([C@H](C2=O)O)O |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(C(C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



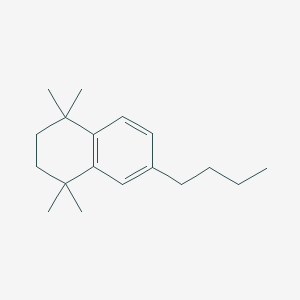
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
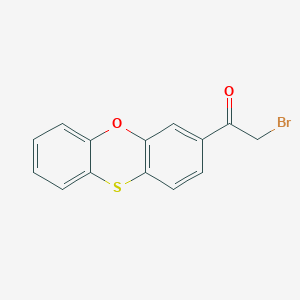
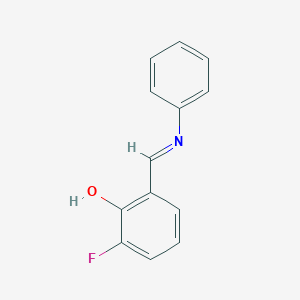
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
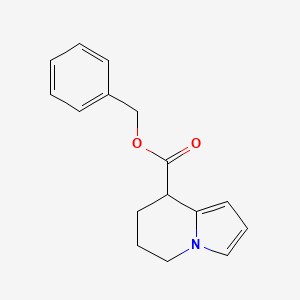

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
